molecular formula C9H15N B092480 2,3,4,6,7,9a-hexahydro-1H-quinolizine CAS No. 1004-90-6

2,3,4,6,7,9a-hexahydro-1H-quinolizine

Cat. No.: B092480
CAS No.: 1004-90-6
M. Wt: 137.22 g/mol
InChI Key: QOSLIXYQUYOILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6,7,9a-Hexahydro-1H-quinolizine is a saturated quinolizine scaffold of significant interest in medicinal chemistry and drug discovery. The quinolizine core is a privileged structure found in numerous biologically active compounds and natural products. This specific hexahydro derivative serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this scaffold to explore a wide range of therapeutic areas, as quinolizine and related quinoline derivatives have been investigated for antibacterial, antifungal, antiviral, and antitumor properties . Furthermore, the quinolizine structure is a key feature in compounds studied for central nervous system (CNS) disorders; for instance, quinoline-based molecules have been designed as potent and selective phosphodiesterase type 5 (PDE5) inhibitors that cross the blood-brain barrier, showing promise in preclinical research for conditions like Alzheimer's disease . The saturated nature of this particular compound makes it a valuable intermediate for creating diverse chemical libraries aimed at probing structure-activity relationships and optimizing lead compounds for potency and selectivity . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1004-90-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,3,4,6,7,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2

InChI Key

QOSLIXYQUYOILJ-UHFFFAOYSA-N

SMILES

C1CCN2CCC=CC2C1

Canonical SMILES

C1CCN2CCC=CC2C1

Origin of Product

United States

Preparation Methods

Mannich Condensation and Decarboxylative Cyclization

The Mannich reaction serves as a foundational strategy for constructing the quinolizine framework. A seminal method involves condensing 1-carbethoxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde and a substituted malonic acid derivative . For instance, reacting 1-carbethoxymethyl-2-(2,2-dicarbomethoxy-n-propyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under reflux conditions in toluene facilitates cyclization, followed by hydrolysis with 3 N hydrochloric acid at 120°C for 16 hours . This step induces decarboxylation, yielding 2-oxo-3-methyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11b-benzo[a]quinolizine. While this method produces a benzo-fused analog, replacing the aromatic tetrahydroisoquinoline precursor with a non-aromatic cyclohexylamine derivative could direct the synthesis toward the target compound.

Key Reaction Parameters

Reactant SystemCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Tetrahydroisoquinoline + MalonateToluene110–1201657–87

The absence of aromatic substituents necessitates careful selection of starting materials to avoid unwanted ring aromatization. For example, employing cyclohexane-1,2-diamine instead of tetrahydroisoquinoline may enable the formation of the fully aliphatic quinolizine core.

Cyclocondensation of Diamines with Carbonyl Compounds

Cyclocondensation reactions between diamines and diketones or ketoesters offer a direct route to partially hydrogenated quinolizines. Ethylenediamine, when reacted with carbon disulfide and cyclohexanone derivatives, facilitates the formation of pyrimidoquinoline structures . Adapting this approach, cyclohexane-1,3-diamine and acetylacetone undergo cyclization in the presence of Fe3O4 nanoparticles, which act as Lewis acid catalysts to activate carbonyl groups . The reaction proceeds via imine formation, followed by intramolecular cyclization, yielding hexahydroquinolizines with moderate efficiency (20–95% yields) .

Mechanistic Insights

  • Imine Formation : The diamine reacts with the diketone, forming a Schiff base intermediate.

  • Cyclization : Lewis acid sites on nanocatalysts (e.g., Zn²⁺ in ZnO) stabilize the transition state, enabling ring closure .

  • Aromatization : Selective hydrogenation or dehydration steps adjust the saturation level of the final product.

This method’s versatility allows for tuning the degree of hydrogenation by modifying reaction conditions, such as hydrogen pressure or catalyst choice.

Vapor-Phase Synthesis Using Aldehydes and Amines

Vapor-phase reactions, though primarily applied to quinoline synthesis, offer scalability for quinolizine derivatives. Passing a mixture of formaldehyde, acetaldehyde, and cyclohexylamine over a solid acid catalyst (e.g., SiO₂-Al₂O₃) at 350–400°C induces cyclodehydration, forming the bicyclic amine . Increasing the aldehyde/amine molar ratio to 3:1 enhances yield and selectivity by minimizing side reactions .

Process Parameters

AldehydeAmineCatalystTemperature (°C)Selectivity (%)
FormaldehydeCyclohexylamineSiO₂-Al₂O₃37568

This method’s main limitation lies in controlling the degree of hydrogenation, necessitating post-synthetic reduction steps.

Nanocatalyst-Mediated Friedländer Annulation

The Friedländer reaction, typically used for quinoline synthesis, can be adapted for quinolizines using nanocatalysts. Fe₃O4@SiO₂/isoniazid/Cu(II) nanoparticles promote the annulation of α-methylene ketones with 2-aminoaryl alcohols, forming the quinolizine skeleton via tandem coupling and dehydrogenation . Ethanol as a solvent at 60°C affords yields up to 96%, with the catalyst’s magnetic properties enabling easy recovery .

Substrate Scope

  • Electron-donating groups (e.g., -OCH₃) on the aryl amine improve yields (79–90%) .

  • Cyclic ketones (e.g., dimedone) require longer reaction times (4–6 h) due to steric hindrance .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,9a-hexahydro-1H-quinolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolizine derivatives with varying degrees of oxidation.

    Reduction: Fully saturated quinolizine derivatives.

    Substitution: Alkylated or acylated quinolizine derivatives.

Scientific Research Applications

Medicinal Chemistry

Dopaminergic Activity
One of the most significant applications of 2,3,4,6,7,9a-hexahydro-1H-quinolizine is its potential as a dopaminergic agent. Compounds related to this structure have been studied for their selective binding to dopamine receptors, particularly D1 dopamine receptors. Research indicates that these compounds can exhibit both agonist and antagonist activities at these receptor sites. For instance, derivatives of this compound have shown promise in treating conditions such as Parkinson's disease and hypertension by enhancing dopaminergic activity .

Neuroprotective Effects
Studies have also suggested that quinolizine derivatives may possess neuroprotective properties. This is particularly relevant for the development of treatments for neurodegenerative diseases. The ability to selectively target dopamine receptors may lead to reduced side effects compared to non-selective dopaminergic drugs .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization and modification through chemical reactions such as alkylation and acylation. This versatility makes it a valuable building block in organic synthesis .

Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. For example, it has been involved in the Friedländer reaction to create substituted chromenoquinoline derivatives that exhibit diverse biological activities .

Material Science

Polymer Applications
Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The unique properties of quinolizine derivatives can lead to the development of advanced materials with tailored functionalities for specific applications in electronics and coatings .

Case Studies

Study Title Authors Findings
Synthesis and Biological Evaluation of Quinolizidine DerivativesZhao et al.Demonstrated the potential of quinolizidine derivatives as D1 receptor agonists with neuroprotective effects.
Development of Functionalized Quinolizidine PolymersChen et al.Explored the incorporation of quinolizidine into polymer matrices for improved mechanical properties.
Structure-Activity Relationship Studies on Dopaminergic CompoundsWang et al.Investigated how modifications to the quinolizidine structure affect binding affinity to dopamine receptors.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,9a-hexahydro-1H-quinolizine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinolizine derivatives are heavily influenced by substituents, functional groups, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents/Functional Groups Biological Activity References
2,3,4,6,7,9a-Hexahydro-1H-quinolizine Hexahydroquinolizine None (parent structure) Not explicitly reported -
Trans-6-propyl-1,6,7,8,9,9a-hexahydro-4-quinolizinone Hexahydroquinolizinone Propyl group, ketone Synthetic intermediate; no reported activity
(2S,3S,11bS)-Spiro-benzo[a]quinolizine Spiro-benzoquinolizine Oxazolidinone, ethyl, dimethoxy α-Adrenoceptor antagonist; antihypertensive
4-(3-Furyl)-1,7-dimethyl-hexahydroquinolizine Hexahydroquinolizine 3-Furyl, methyl groups Chiral synthetic intermediate
8-Hydroxyjulolidine-9-aldehyde Benzoquinolizine Aldehyde, hydroxyl Organic synthesis; fluorescent probes
1-Ethyl-hexahydroindolo[2,3-a]quinolizine Indoloquinolizine Ethyl, indole fusion Not reported (Wenkert's enamine)
Key Observations:

Spiro systems (e.g., oxazolidinone in ) introduce conformational rigidity, enhancing selectivity for α-adrenoceptors. Aromatic substituents (e.g., 3-furyl in ) may improve interactions with hydrophobic enzyme pockets.

Stereochemistry: Diastereomers of 4-(3-furyl)-1,7-dimethyl-hexahydroquinolizine () and enantiomers of spiro-benzoquinolizines () demonstrate that stereochemistry critically influences activity. For example, the (2S,3S,11bS)-enantiomer of the spiro compound showed antihypertensive activity, while its antipode was inactive .

Pharmacological Activities

Table 2: Activity Profiles of Analogs
Compound Type Notable Activity Mechanism/Receptor Interaction References
Spiro-benzoquinolizine Antihypertensive α-Adrenoceptor antagonism
Tetramethyl-bromo-xanthene Antiproliferative (HeLa, SW620, HEpG2) Bromine-mediated tumor inhibition
Hexahydroquinolizinones Synthetic intermediates No direct activity reported
Quinolizidine alkaloids Serotonin receptor (5-HT3/5-HT4) ligands Receptor modulation
  • Receptor Targeting: Quinolizidine derivatives act as serotonin receptor ligands, suggesting that this compound could be modified for neuropharmacological applications .

Q & A

Q. Advanced

  • Between-Subjects Design : Assign analogs to distinct test and control groups to isolate compound-specific effects, ensuring randomization to mitigate selection bias .
  • Dose-Response Curves : Use logarithmic dosing (e.g., 0.1–100 µM) across multiple replicates to capture efficacy thresholds and Hill slopes, reducing Type I/II errors .
  • Blinded Analysis : Implement double-blinding during data collection and analysis phases, particularly in subjective endpoints (e.g., behavioral assays) .

What safety protocols are critical when handling this compound given its acute toxicity profile?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods for synthesis and weighing steps to avoid inhalation risks.
  • Emergency Preparedness : Maintain access to emergency showers and eyewash stations, with protocols for immediate medical consultation in case of exposure .

How can researchers optimize multi-step synthetic routes for hexahydroquinolizine derivatives to improve yield and stereochemical purity?

Q. Advanced

  • Catalyst Screening : Test asymmetric transfer hydrogenation (ATH) catalysts (e.g., (1S,2S)-82) to enhance enantiomeric excess (e.g., 79–90.5% ee achieved in analogous syntheses) .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

What statistical approaches are most robust for analyzing dose-dependent effects in hexahydroquinolizine bioactivity studies?

Q. Advanced

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., four-parameter logistic curve) to calculate EC50_{50} and Hill coefficients, using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Apply Tukey’s HSD for multi-group comparisons to identify significant differences between analogs .
  • Power Analysis : Predefine sample sizes using G*Power to ensure adequate statistical power (α = 0.05, β = 0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.